molecular formula C19H18N4O2 B2757043 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide CAS No. 2176152-20-6

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide

Cat. No.: B2757043
CAS No.: 2176152-20-6
M. Wt: 334.379
InChI Key: LUSGQMHYAIFOAS-UHFFFAOYSA-N
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Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide is a complex organic compound that integrates multiple functional groups, including a pyrrolidinone, pyridine, and indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrrolidinone Intermediate: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic conditions.

    Pyridine Derivative Synthesis: The pyridine moiety is often introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with an appropriate nucleophile.

    Indole Carboxamide Formation: The indole-5-carboxamide can be synthesized by reacting indole-5-carboxylic acid with an amine under dehydrating conditions, often using reagents like carbodiimides.

    Coupling Reaction: The final step involves coupling the pyrrolidinone-pyridine intermediate with the indole-5-carboxamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity by adjusting temperature, solvent, and reaction time.

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the pyrrolidinone ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, pyridine.

Major Products

    Oxidation Products: Oxidized derivatives of the indole and pyridine rings.

    Reduction Products: Reduced forms of the pyrrolidinone ring.

    Substitution Products: Halogenated pyridine derivatives.

Scientific Research Applications

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-7-carboxamide: Variation in the position of the carboxamide group on the indole ring.

    N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-sulfonamide: Sulfonamide group instead of carboxamide.

Uniqueness

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O2C_{20}H_{23}N_{3}O_{2} with a molecular weight of approximately 369.48 g/mol. The compound features a unique structure that includes:

  • Pyrrolidinone ring
  • Pyridine ring
  • Indole moiety

These structural components contribute to its diverse chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Research indicates that it may modulate pathways involved in cancer cell proliferation and apoptosis. For instance, studies have shown that derivatives of indole carboxamides exhibit strong antiproliferative activity against cancer cell lines by inhibiting key regulatory proteins like CDK2 and EGFR .

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to suppress the growth of various cancer cell lines by inducing apoptosis through activation of apoptotic markers such as Caspases 3, 8, and 9 .
  • Targeting Kinases : It may inhibit tyrosine kinases such as EGFR, which is crucial for cancer cell signaling pathways .

Biological Activity Data

Research findings indicate significant biological activity associated with this compound. Below is a summary of key studies and their findings:

Study ReferenceActivity AssessedIC50/ GI50 ValuesObservations
Antiproliferative0.95 - 1.50 µMStrong inhibition of cancer cell lines; induces apoptosis
EGFR Inhibition89 - 137 nMComparable potency to erlotinib; significant suppression of EGFR activity
MAO-B InhibitionNot specifiedPotential for neuroprotective effects; further optimization needed

Case Studies

Several case studies have highlighted the efficacy of N-substituted indole-based compounds in various therapeutic contexts:

  • Cancer Treatment : A study evaluated several indole derivatives, including those similar to this compound, demonstrating their ability to induce apoptosis in cancer cells effectively.
    • Findings : The most potent derivatives showed IC50 values comparable to established chemotherapeutics, indicating potential for further development as anticancer agents.
  • Neuroprotection : Another investigation focused on the MAO-B inhibitory activity of related compounds, suggesting that these indole derivatives could play a role in treating neurodegenerative diseases by modulating monoamine levels in the brain.

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-18-2-1-9-23(18)17-10-13(5-7-21-17)12-22-19(25)15-3-4-16-14(11-15)6-8-20-16/h3-8,10-11,20H,1-2,9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSGQMHYAIFOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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